2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the Mannich reaction, where formaldehyde, a secondary amine, and a ketone react to form the piperidine ring. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactors, which offer advantages in terms of efficiency, scalability, and sustainability. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-piperidine) pyridine derivatives: These compounds share a similar piperidine ring structure and have been studied for their pharmacological activities.
N-acyl-alpha amino acids and derivatives: These compounds have similar amide linkages and are used in various biological applications.
Uniqueness
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H33N3O |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19?/m0/s1 |
InChI Key |
OJCKWVXKICVMSX-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
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